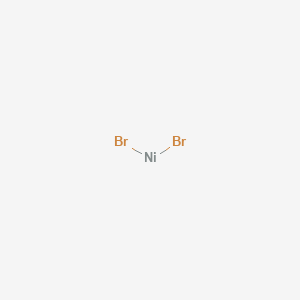

Nickel(II) bromide

Description

Properties

IUPAC Name |

nickel(2+);dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Ni/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLJNQFXJUCRNH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ni+2].[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2Ni | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928693 | |

| Record name | Nickel(2+) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13462-88-9 | |

| Record name | Nickel bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13462-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel(2+) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Nickel(II) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic nature of Nickel(II) bromide (NiBr₂). The existence of various hydrated forms, a phenomenon known as pseudopolymorphism, significantly influences its chemical and physical properties. Understanding these structures is critical for its application in catalysis, synthesis, and materials science.

Introduction to this compound and its Polymorphism

This compound is an inorganic compound that primarily exists in an anhydrous form and as several distinct crystalline hydrates. The number of water molecules incorporated into the crystal lattice dictates the specific polymorph, with the most common being the dihydrate (NiBr₂·2H₂O), trihydrate (NiBr₂·3H₂O), and hexahydrate (NiBr₂·6H₂O).[1] This phenomenon of forming different crystal structures based on the degree of hydration is a form of polymorphism, often referred to as pseudopolymorphism. Each of these forms possesses a unique crystal structure, leading to differences in properties such as solubility, stability, and reactivity. In all its hydrated forms, the nickel(II) ion typically adopts an octahedral coordination geometry.[1]

Crystal Structures of this compound Polymorphs

The crystal structures of the anhydrous and hydrated forms of this compound have been elucidated through single-crystal X-ray diffraction studies. The key crystallographic data for each form are summarized in the tables below.

Anhydrous this compound (NiBr₂)

Anhydrous NiBr₂ adopts the hexagonal cadmium chloride (CdCl₂) structure.[1] This structure consists of two-dimensional sheets of edge-sharing NiBr₆ octahedra.[2]

Table 1: Crystallographic Data for Anhydrous this compound (NiBr₂) at Room Temperature

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R-3m (No. 166) |

| Lattice Parameters | a = 3.67 Å, c = 19.61 Å |

| Formula Units (Z) | 3 |

| Ni-Br Bond Length | 2.55 Å |

Data sourced from the Materials Project.[2]

This compound Dihydrate (NiBr₂·2H₂O)

The dihydrate of this compound features a linear chain structure. The crystal structure was first determined by Leligny and Monnier in 1969.

Table 2: Crystallographic Data for this compound Dihydrate (NiBr₂·2H₂O)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | C222₁ |

| Lattice Parameters | a = 7.08 Å, b = 10.08 Å, c = 6.78 Å |

| Formula Units (Z) | 4 |

Data sourced from Leligny, C. & Monnier, J. (1969). Acta Crystallographica B25, 60-65.

This compound Hexahydrate (NiBr₂·6H₂O)

The hexahydrate form consists of isolated trans-[NiBr₂(H₂O)₄] molecular units, with two additional water molecules of crystallization.[1] This structure is analogous to that of Nickel(II) chloride hexahydrate.

Table 3: Crystallographic Data for this compound Hexahydrate (NiBr₂·6H₂O)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Lattice Parameters | a = 10.37 Å, b = 7.06 Å, c = 6.72 Å, β = 111.0° |

| Formula Units (Z) | 2 |

Data based on the isostructural NiCl₂·6H₂O.

This compound Trihydrate (NiBr₂·3H₂O)

The crystal structure of this compound trihydrate has not been definitively confirmed by X-ray crystallography. However, it is presumed to adopt a chain-like structure.[1]

Interconversion of this compound Hydrates

The different hydrated forms of this compound can be interconverted by controlling temperature and humidity. The hexahydrate is the stable form at room temperature in equilibrium with its saturated aqueous solution. The following diagram illustrates the general relationships and transformations between the different forms.

Caption: Relationship and transformation pathways between different forms of this compound.

Experimental Protocols

Synthesis of this compound Polymorphs

4.1.1. Anhydrous this compound (NiBr₂)

Anhydrous NiBr₂ can be prepared by the dehydration of the hexahydrate.

-

Protocol: Place this compound hexahydrate in a suitable vessel, such as a porcelain boat within a tube furnace. Heat the sample to approximately 140-200°C under a stream of dry, inert gas (e.g., nitrogen or argon) or under vacuum until all water of hydration is removed. The color change from greenish-yellow to yellow-brown indicates the formation of the anhydrous salt.

4.1.2. This compound Hexahydrate (NiBr₂·6H₂O)

Single crystals of the hexahydrate can be grown from an aqueous solution.

-

Protocol: Prepare a saturated aqueous solution of this compound at a slightly elevated temperature (e.g., 30-40°C). Allow the solution to cool slowly to room temperature in a loosely covered container to permit slow evaporation. Greenish-yellow crystals of NiBr₂·6H₂O will form over time.

4.1.3. This compound Trihydrate (NiBr₂·3H₂O)

The trihydrate crystallizes from aqueous solutions at temperatures above 29°C.

-

Protocol: Prepare a saturated aqueous solution of this compound and maintain the temperature above 29°C. Allow for slow evaporation of the solvent. Crystals of the trihydrate will form.

4.1.4. This compound Dihydrate (NiBr₂·2H₂O)

The dihydrate can be obtained by careful dehydration of the hexahydrate.

-

Protocol: Place crystals of this compound hexahydrate in a desiccator containing concentrated sulfuric acid as the desiccant. Maintain the temperature at approximately 5°C. The hexahydrate will gradually lose water to form the dihydrate.

Characterization by Single-Crystal X-ray Diffraction

This is the definitive method for determining the crystal structure of the different polymorphs.

-

Protocol:

-

A suitable single crystal of the this compound polymorph is selected and mounted on a goniometer head.

-

The crystal is placed in a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is collected on a detector.

-

The collected data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and bond parameters.

-

Characterization by Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the dehydration and phase transitions of the hydrated forms.

-

Protocol (TGA):

-

A small, accurately weighed sample of the hydrated this compound is placed in the TGA furnace.

-

The sample is heated at a controlled rate in a defined atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

Stepwise mass losses in the TGA curve correspond to the removal of water molecules, allowing for the determination of the hydration state.

-

Conclusion

The polymorphism of this compound, manifested as a series of hydrates, is a critical aspect of its chemistry. The distinct crystal structures of the anhydrous, dihydrate, and hexahydrate forms give rise to different physical and chemical properties. A thorough understanding of these structures and the conditions for their interconversion is essential for the effective utilization of this compound in research and industrial applications. The provided experimental protocols offer a foundation for the synthesis and characterization of these important inorganic compounds.

References

An In-depth Technical Guide to the Synthesis of Anhydrous Nickel(II) Bromide from Elemental Nickel and Bromine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of anhydrous Nickel(II) bromide (NiBr₂) from its elemental constituents, nickel (Ni) and bromine (Br₂). This direct synthesis route offers a method to obtain a high-purity, anhydrous product crucial for various applications in organic synthesis, catalysis, and materials science. This document outlines the fundamental chemical principles, a detailed experimental protocol, safety considerations, and methods for purification and characterization.

Introduction

Anhydrous this compound is a versatile reagent and precursor in chemical synthesis. Its utility spans from being a Lewis acid catalyst to a source of nickel in the formation of various complexes and organometallic compounds. The synthesis from elemental nickel and bromine is a direct and effective method for producing the anhydrous salt, which is often preferred over the dehydration of its hydrated forms to avoid the presence of residual water and potential side reactions.

The direct reaction involves the high-temperature corrosion of nickel metal by bromine vapor. The overall reaction is:

Ni(s) + Br₂(g) → NiBr₂(s)

This reaction is thermodynamically favorable, with the formation of the stable nickel salt.

Physicochemical Data

A summary of the key physical and chemical properties of the reactants and the product is provided in the table below for easy reference.

| Property | Nickel (Ni) | Bromine (Br₂) | This compound (NiBr₂) |

| Molar Mass | 58.69 g/mol | 159.81 g/mol | 218.49 g/mol |

| Appearance | Silvery-white solid | Reddish-brown fuming liquid | Yellow-brown crystalline solid |

| Melting Point | 1455 °C | -7.2 °C | 963 °C (sublimes) |

| Boiling Point | 2732 °C | 58.8 °C | - |

| Density | 8.91 g/cm³ | 3.12 g/cm³ | 5.10 g/cm³ |

| Solubility in Water | Insoluble | 3.5 g/100 mL at 20 °C | 113 g/100 mL at 20 °C (forms hexahydrate) |

Experimental Protocol: Synthesis of Anhydrous this compound

This section details the experimental procedure for the synthesis of anhydrous this compound from elemental nickel and bromine. The reaction is typically carried out in a tube furnace, which allows for precise temperature control and containment of the hazardous reactants.

Materials and Equipment

-

Reactants:

-

Nickel powder or turnings (high purity, >99.5%)

-

Liquid bromine (reagent grade)

-

-

Equipment:

-

Tube furnace capable of reaching at least 700 °C

-

Quartz or borosilicate glass reaction tube (approx. 30-50 mm diameter, 600-1000 mm length)

-

Two-neck round-bottom flask (for bromine vaporization)

-

Dropping funnel

-

Inert gas supply (e.g., argon or nitrogen) with a flow controller

-

Gas washing bottle (for unreacted bromine trapping, containing NaOH solution)

-

Heating mantle

-

Thermocouple and temperature controller

-

Glass wool

-

Standard laboratory glassware

-

Schlenk line or glovebox for handling the hygroscopic product

-

Reaction Setup and Procedure

-

Preparation of the Reaction Tube:

-

A quartz boat is loaded with a known mass of high-purity nickel powder or turnings.

-

The boat is placed in the center of the quartz reaction tube.

-

Plugs of glass wool are placed at both ends of the reaction tube to prevent the entrainment of nickel powder and the product.

-

The reaction tube is then placed inside the tube furnace.

-

-

Assembly of the Apparatus:

-

The inlet of the reaction tube is connected to a T-piece. One arm of the T-piece is connected to the inert gas supply, and the other is connected via tubing to the outlet of the bromine vaporization flask.

-

The bromine vaporization flask (a two-neck round-bottom flask) is fitted with a dropping funnel and an inlet for the inert gas carrier stream.

-

The outlet of the reaction tube is connected to a gas washing bottle containing a concentrated solution of sodium hydroxide (B78521) to neutralize any unreacted bromine vapor.

-

-

Reaction Execution:

-

The entire system is first purged with an inert gas (argon or nitrogen) for at least 30 minutes to remove any air and moisture. A slow, continuous flow of the inert gas is maintained throughout the reaction.

-

The tube furnace is heated to the reaction temperature. Based on mass-spectrometric studies, the optimal temperature for the formation of NiBr₂ is approximately 630 °C.[1] The reaction can be carried out in the temperature range of 600-700 °C.

-

Once the furnace has reached the desired temperature, the heating mantle under the bromine vaporization flask is gently heated to vaporize the bromine.

-

Liquid bromine is added dropwise from the dropping funnel into the vaporization flask. The flow of the inert gas carries the bromine vapor into the reaction tube and over the heated nickel.

-

The reaction is highly exothermic and will be visually indicated by the consumption of the nickel metal and the formation of a yellow-brown solid (NiBr₂).

-

The addition of bromine is continued until all the nickel has reacted, which can be monitored visually if using a transparent furnace or estimated based on stoichiometry.

-

After the reaction is complete, the bromine supply is stopped, but the inert gas flow and the furnace temperature are maintained for a period (e.g., 1-2 hours) to ensure the complete conversion and to carry any remaining bromine vapor to the trap.

-

-

Product Recovery and Purification:

-

The furnace is allowed to cool to room temperature under a continuous flow of inert gas.

-

Once cooled, the reaction tube is carefully removed. The product, anhydrous this compound, is collected from the quartz boat and the walls of the reaction tube in a dry, inert atmosphere (e.g., in a glovebox or under a stream of argon).

-

For higher purity, the crude NiBr₂ can be purified by vacuum sublimation. The crude product is placed in a sublimation apparatus and heated under high vacuum. Pure NiBr₂ will sublime and crystallize on a cold finger or the cooler parts of the apparatus.

-

Safety Precautions

-

Bromine is highly toxic, corrosive, and a strong oxidizing agent. All manipulations involving liquid bromine and its vapor must be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) is mandatory: This includes a full-face shield or safety goggles, acid-resistant gloves (e.g., neoprene or nitrile), and a lab coat.

-

In case of skin contact with bromine, the affected area should be immediately washed with copious amounts of water and then treated with a sodium thiosulfate (B1220275) solution.

-

The reaction is exothermic and should be controlled carefully, especially the rate of bromine addition.

-

The final product, anhydrous this compound, is hygroscopic and should be handled and stored in a dry, inert atmosphere to prevent hydration.

Data Presentation

The following table summarizes the key experimental parameters for the synthesis of anhydrous this compound.

| Parameter | Value | Notes |

| Reactant Stoichiometry | Ni : Br₂ = 1 : 1 (molar ratio) | A slight excess of bromine may be used to ensure complete reaction of the nickel. |

| Reaction Temperature | 600 - 700 °C | Optimal formation rate of NiBr₂ observed at approximately 630 °C.[1] |

| Reaction Time | 2 - 4 hours (variable) | Dependent on the scale of the reaction and the flow rate of bromine vapor. |

| Inert Gas Flow Rate | 50 - 100 mL/min | To carry the bromine vapor and to maintain an inert atmosphere. |

| Expected Yield | > 90% (based on nickel) | Yields can be optimized by controlling the reaction conditions to minimize sublimation losses. |

| Purification Method | Vacuum Sublimation | Effective for removing non-volatile impurities. |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of anhydrous this compound.

Reaction Signaling Pathway

This diagram illustrates the relationship between the reactants, conditions, and products.

Caption: Reactants and conditions for NiBr₂ synthesis.

Characterization

The synthesized anhydrous this compound can be characterized by various analytical techniques to confirm its identity and purity:

-

X-ray Diffraction (XRD): To confirm the crystal structure of the anhydrous NiBr₂.

-

Elemental Analysis: To determine the elemental composition (Ni and Br) and confirm the stoichiometry.

-

Infrared (IR) Spectroscopy: To verify the absence of water (no broad O-H stretching bands).

-

Melting Point Determination: To compare with the literature value (963 °C, sublimes).

Conclusion

The direct synthesis of anhydrous this compound from its elements is a reliable method for obtaining a high-purity product. Careful control of the reaction temperature and the exclusion of air and moisture are critical for a successful synthesis. The detailed protocol and safety guidelines provided in this technical guide are intended to assist researchers, scientists, and drug development professionals in the safe and efficient preparation of this important chemical compound.

References

**A Technical Guide to the Physical and Chemical Properties of Nickel(II) Bromide (NiBr₂) **

Introduction

Nickel(II) bromide (NiBr₂), an inorganic compound of nickel and bromine, is a versatile chemical reagent with significant applications in catalysis and organic synthesis. It typically appears as a yellow-brown anhydrous solid, but it also exists in several hydrated forms, such as the trihydrate and hexahydrate, which present as green crystals.[1][2] Its utility, particularly as a precursor for catalysts in cross-coupling reactions, makes it a compound of great interest to researchers, scientists, and professionals in the field of drug development.[1][3][4][5] This guide provides a comprehensive overview of the core physical, chemical, and structural properties of NiBr₂, along with relevant experimental protocols and safety information.

Physical Properties

Anhydrous NiBr₂ is a yellow-brown, odorless, crystalline solid.[1][6] It is hygroscopic, readily absorbing moisture from the air to form its hydrates, and is deliquescent.[2][6][7] The compound sublimes at its melting point.[1] Its high density means it will sink in water while dissolving.[6]

Table 1: General Physical Properties of Anhydrous NiBr₂

| Property | Value | References |

|---|---|---|

| Chemical Formula | NiBr₂ | [1][8] |

| Molar Mass | 218.50 g/mol | [6][9] |

| Appearance | Yellow-brown to yellowish-green crystals/powder | [1][2][3][6] |

| Odor | Odorless | [1][2] |

| Density | 5.098 - 5.10 g/cm³ at 25 °C | [1][3] |

| Melting Point | 963 °C (1765 °F; 1236 K); sublimes | [1][9][10] |

| Boiling Point | Decomposes/Sublimes | [1][11] |

| Magnetic Susceptibility (χ) | +5600.0·10⁻⁶ cm³/mol |[1] |

Solubility

This compound is highly soluble in water and also shows solubility in various organic solvents, a property crucial for its use in organic synthesis.[2][9][12][13]

Table 2: Solubility of Anhydrous NiBr₂ in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 mL) | References |

|---|---|---|

| 0 | 113 | [1][13] |

| 10 | 122 | [1][13] |

| 20 | 131 | [1][13] |

| 40 | 144 | [1][13] |

Table 3: Solubility of Anhydrous NiBr₂ in Other Solvents

| Solvent | Solubility | References |

|---|---|---|

| Ethanol | Soluble | [2][9][12][13] |

| Methanol | 35.1 g / 100g at 20°C | [13] |

| Diethyl Ether | Soluble | [2][12][13] |

| Acetone | 0.81 g / 100g at 20°C |[13] |

Structural and Spectroscopic Properties

The crystal structure of this compound varies with its degree of hydration, though the nickel(II) ion typically adopts an octahedral molecular geometry.[1]

-

Anhydrous NiBr₂ : This form adopts the hexagonal cadmium chloride (CdCl₂) structure.[1] It crystallizes in the trigonal R-3m space group.[14][15][16] The structure is two-dimensional, consisting of sheets of edge-sharing NiBr₆ octahedra.[14][15] Anhydrous NiBr₂ is paramagnetic at room temperature, transitioning to an antiferromagnet at 52 K and a helimagnet at 22.8 K.[1]

-

Hydrated Forms : The dihydrate (NiBr₂·2H₂O) consists of a linear chain structure, while the hexahydrate (NiBr₂·6H₂O) features isolated trans-[NiBr₂(H₂O)₄] molecules with two additional water molecules of crystallization.[1] The structure of the trihydrate has not been confirmed by X-ray crystallography but is presumed to be a chain structure.[1]

Table 4: Crystallographic Data for Anhydrous NiBr₂

| Parameter | Value | References |

|---|---|---|

| Crystal System | Trigonal (Hexagonal) | [1][14][15] |

| Space Group | R-3m (No. 166) | [1][14][15] |

| Lattice Constants | a = 0.370 nm, c = 1.828 nm | [1] |

| Formula Units (Z) | 3 | [1] |

| Ni-Br Bond Length | 2.52 - 2.58 Å |[1] |

Chemical Properties and Reactivity

NiBr₂ exhibits Lewis acid character, a tendency demonstrated by its propensity to hydrate (B1144303) and form adducts with various Lewis bases.[1] It is a key precursor in the synthesis of catalysts for cross-coupling reactions and carbonylations.[1][3]

-

Reactivity with Acids : Upon contact with strong acids or acid fumes, NiBr₂ generates highly toxic and corrosive hydrogen bromide (HBr) gas.[2][6]

-

Thermal Decomposition : When heated to decomposition, it emits toxic bromide fumes.[2][6]

-

Incompatibilities : It is incompatible with strong oxidizing agents.[2][12][17]

-

Coordination Chemistry : As a coordination compound, it serves as a starting material for generating catalytically active Ni(0) species in situ, which are crucial for reactions like the Suzuki-Miyaura coupling.[18] The complex NiBr₂(dme) (where dme is 1,2-dimethoxyethane) is often used due to its improved solubility in organic solvents compared to the anhydrous salt.[19]

Applications in Research and Drug Development

The primary application of NiBr₂ in advanced chemical synthesis is as a precatalyst. Nickel-based catalysis has gained popularity as a more abundant and economical alternative to palladium for cross-coupling reactions, which are fundamental to the construction of complex small-molecule pharmaceuticals.[5] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for building the molecular scaffolds of new drug candidates.[20]

Caption: Generalized catalytic cycle for a cross-coupling reaction using a Ni(II) precatalyst.

Experimental Protocols

Protocol 5.1: Synthesis of NiBr₂ Hydrate

This protocol describes a general method for synthesizing hydrated this compound from nickel(II) carbonate.

-

Reaction Setup : In a fume hood, slowly add hydrobromic acid (HBr, 48%) to a flask containing a stoichiometric amount of nickel(II) carbonate (NiCO₃). The addition should be done carefully to control the effervescence (CO₂ evolution).

-

Reaction : Stir the mixture until all the nickel carbonate has reacted and the solution becomes clear (typically green).

-

Crystallization : Gently heat the solution to concentrate it. Allow the concentrated solution to cool slowly to room temperature to induce crystallization of NiBr₂ hydrate.

-

Isolation : Collect the green crystals by vacuum filtration.

-

Purification : For higher purity, the crystals can be recrystallized from a dilute HBr solution.[2]

-

Drying : Dry the crystals in a desiccator. To obtain the anhydrous form, the hydrate must be heated under a stream of HBr gas.[2]

Protocol 5.2: Synthesis of NiBr₂(dme) Complex

This protocol details the synthesis of the 1,2-dimethoxyethane (B42094) (dme) adduct, which has enhanced solubility in organic solvents.[21]

-

Setup : In a 500 mL round-bottom flask degassed with an inert gas (e.g., nitrogen or argon), combine NiBr₂·3H₂O (26.2 g, 96.13 mmol) and 60 mL of absolute ethanol.[21]

-

Dehydration : Heat the mixture to 60°C and stir for approximately 75 minutes. The solution should turn green.[21]

-

Complexation : Add 1,2-dimethoxyethane (DME) to the solution and stir at 70°C overnight.

-

Isolation : Cool the resulting mixture to -80°C to precipitate the product. Filter the solid product.[19]

-

Washing and Drying : Wash the collected solid with fresh solvent and dry under vacuum to yield the NiBr₂(dme) complex.

Experimental Characterization Workflow

The successful synthesis of NiBr₂ or its complexes requires thorough characterization to confirm structure and purity.

Caption: A typical experimental workflow for the synthesis and characterization of NiBr₂ complexes.

Safety and Toxicology

This compound is classified as hazardous and requires careful handling with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[2][6] Nickel compounds are classified as human carcinogens.[2]

-

Health Hazards : NiBr₂ is an irritant and corrosive.[1] Inhalation of dust can irritate the nose and throat.[6] It is a skin and respiratory sensitizer, meaning it may cause an allergic skin reaction or asthma-like symptoms upon exposure.[6][7] It is suspected of causing genetic defects and may cause cancer by inhalation.[6][7] Prolonged or repeated exposure can cause damage to organs, particularly the respiratory system, skin, liver, and kidneys.[7][17]

Table 5: Toxicological Information and Exposure Limits for NiBr₂

| Hazard Classification | Details | References |

|---|---|---|

| GHS Hazard Statements | H317, H334, H341, H350i, H360D, H372, H410 | [6][22] |

| Signal Word | Danger | [6][10][22] |

| Carcinogenicity | Category 1A (May cause cancer by inhalation) | [7][17] |

| Skin/Respiratory Sensitization | Category 1 | [7][17] |

| Reproductive Toxicity | Category 1B (May damage fertility or the unborn child) | [7][17] |

| PEL (Permissible Exposure Limit) | 1.0 mg/m³ (as Ni) | [6] |

| IDLH (Immediately Dangerous) | 10 mg/m³ (as Ni) | [6] |

| TLV (Threshold Limit Value) | 0.1 mg/m³ (inhalable fraction, as Ni) |[6] |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Nickel bromide 13462-88-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Accelerating drug discovery with a nickel-based catalyst | Drug Discovery News [drugdiscoverynews.com]

- 6. This compound | NiBr2 | CID 278492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. americanelements.com [americanelements.com]

- 10. Nickel Bromide, anhydrous | Nickel dibromide | NiBr2 - Ereztech [ereztech.com]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. chembk.com [chembk.com]

- 13. This compound [chemister.ru]

- 14. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 15. mp-27637: NiBr2 (trigonal, R-3m, 166) [legacy.materialsproject.org]

- 16. Materials Data on NiBr2 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 17. fishersci.com [fishersci.com]

- 18. Nibr2(dme) | 28923-39-9 | Benchchem [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. This compound 98 AT 7789-49-3 [sigmaaldrich.com]

Solubility of Nickel(II) Bromide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nickel(II) bromide (NiBr₂) in various organic solvents. Understanding the solubility of this inorganic compound is critical for its application in chemical synthesis, catalysis, and materials science, particularly within the pharmaceutical and chemical industries. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and relevant biological signaling pathways associated with nickel compounds.

Quantitative Solubility of this compound

The solubility of this compound in organic solvents is influenced by factors such as the polarity of the solvent, temperature, and the presence of coordinating ligands. The following table summarizes the available quantitative and qualitative solubility data for anhydrous this compound in a range of common organic solvents.

| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) | Temperature (°C) | Notes |

| Methanol | CH₃OH | 33 | 10 | Soluble |

| 35.1 | 20 | Soluble | ||

| 38.1 | 30 | Soluble | ||

| 43.3 | 40 | Soluble | ||

| 49.1 | 50 | Soluble | ||

| 53.7 | 60 | Soluble | ||

| 59.6 | 70 | Soluble | ||

| Ethanol | C₂H₅OH | Soluble | Not Specified | Slightly soluble |

| Acetone | C₃H₆O | 1.66 | 0 | |

| 0.81 | 20 | |||

| 0.27 | 50 | |||

| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | Soluble in ether |

| Benzonitrile | C₇H₅N | Sparingly soluble | Not Specified | |

| Propylene Carbonate | C₄H₆O₃ | 0.1 | 25 | |

| Quinoline | C₉H₇N | Soluble | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Forms complexes | Not Specified | Nickel(II) does not form measurable complexes with bromide ions in DMSO, but bromo-nickel(II) species can be identified. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Forms complexes | Not Specified | The kinetics of complex formation of Nickel(II) with ligands have been studied in DMF in the presence of bromide ions. |

Note: The solubility of this compound can be significantly affected by the presence of water, as it readily forms hydrates. For applications requiring anhydrous conditions, it is crucial to use dry solvents and handle the compound under an inert atmosphere.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of inorganic salts like this compound in organic solvents requires rigorous experimental techniques. The isothermal saturation method followed by gravimetric or spectroscopic analysis is a commonly employed and reliable approach.

Isothermal Saturation Method

This method involves preparing a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials:

-

Anhydrous this compound

-

High-purity anhydrous organic solvent of interest

-

Constant temperature bath or shaker incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven

-

Inert atmosphere glove box or Schlenk line (recommended for hygroscopic solvents or when studying the anhydrous salt)

Procedure:

-

Sample Preparation: Add an excess amount of finely powdered anhydrous this compound to a known volume or mass of the anhydrous organic solvent in a sealed container (e.g., a screw-cap vial or a Schlenk flask).

-

Equilibration: Place the container in a constant temperature bath and agitate the mixture vigorously (e.g., using a magnetic stirrer or an orbital shaker) for a sufficient period to ensure that equilibrium is reached. The equilibration time can vary depending on the solvent and temperature and should be determined experimentally (typically 24-72 hours).

-

Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the constant temperature during this step.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or temperature-equilibrated syringe fitted with a filter to prevent the transfer of any solid particles.

-

Analysis: Determine the concentration of this compound in the collected sample.

-

Gravimetric Analysis:

-

Transfer the filtered aliquot to a pre-weighed, dry container.

-

Carefully evaporate the solvent under reduced pressure or in a drying oven at a temperature that does not cause decomposition of the salt.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it.

-

The mass of the dissolved this compound is the difference between the final and initial mass of the container.

-

Calculate the solubility in the desired units (e.g., g/100 mL or g/100 g of solvent).

-

-

Spectroscopic Analysis (e.g., UV-Vis or AAS):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions and the saturated sample at a specific wavelength.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Visualizations

Generalized Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.

Caption: A generalized workflow for the experimental determination of solubility.

Nickel-Induced Hypoxia Signaling Pathway

Nickel compounds are known to be carcinogenic, and one of the key mechanisms involved is the activation of hypoxia-inducible signaling pathways even under normal oxygen conditions (normoxia). This diagram illustrates a simplified pathway of how nickel ions can lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the subsequent transcription of hypoxia-responsive genes.

Caption: Nickel ions inhibit prolyl hydroxylase, leading to HIF-1α stabilization.

Disclaimer: This guide is intended for informational purposes for a technical audience. Appropriate safety precautions should always be taken when handling this compound and organic solvents.

An In-depth Technical Guide to the Magnetic Properties of Anhydrous Nickel(II) Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous Nickel(II) bromide (NiBr₂) is a layered van der Waals material that exhibits a rich variety of magnetic behaviors, making it a compelling subject for research in condensed matter physics and materials science. This technical guide provides a comprehensive overview of the magnetic properties of anhydrous NiBr₂, focusing on its magnetic ordering, phase transitions, and response to external stimuli such as temperature and pressure. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its magnetic structures and experimental workflows to support advanced research and development.

Introduction

Anhydrous this compound crystallizes in the trigonal CdCl₂-type structure with the space group R-3m[1]. In this layered structure, Ni²⁺ ions form a triangular lattice, which is a source of magnetic frustration[1]. At room temperature, NiBr₂ is paramagnetic. Upon cooling, it undergoes two distinct magnetic phase transitions. First, it enters a commensurate antiferromagnetic (AFM) state, followed by a transition to an incommensurate helical (helimagnetic) phase at a lower temperature[1][2]. These complex magnetic properties, including its multiferroic behavior in the helical phase, make NiBr₂ a material of significant interest for exploring fundamental magnetic phenomena and potential applications in spintronics and data storage.

Magnetic Properties of Anhydrous NiBr₂

The magnetic behavior of anhydrous NiBr₂ is characterized by a series of temperature- and field-dependent states. The key magnetic parameters are summarized in the tables below.

Magnetic Transition Temperatures

Anhydrous NiBr₂ exhibits two primary magnetic ordering temperatures: the Néel temperature (Tₙ), marking the transition from a paramagnetic to a commensurate antiferromagnetic state, and the incommensurate transition temperature (Tᵢₙ), where it enters a helical magnetic phase.

| Parameter | Value (K) | Reference |

| Néel Temperature (Tₙ) | ~44 - 52 | [1][3][4] |

| Incommensurate Transition Temperature (Tᵢₙ) | ~22.5 - 23 | [1][2][3] |

Paramagnetic Properties

In the paramagnetic state, the magnetic susceptibility of NiBr₂ follows the Curie-Weiss law. The effective magnetic moment and the paramagnetic Curie temperature provide insights into the nature of the magnetic interactions.

| Parameter | Value | Reference |

| Effective Magnetic Moment (µₑբբ) | 2.76(1) µB | [5] |

| Paramagnetic Curie Temperature (θₚ) | 21.3(1) K | [5] |

Pressure Dependence of Magnetic Transitions

The magnetic ordering in NiBr₂ is sensitive to applied hydrostatic pressure. The Néel temperature increases with pressure, while the incommensurate transition temperature is suppressed.

| Parameter | Pressure (GPa) | Tₙ (K) | Tᵢₙ (K) | Reference |

| Pressure Dependence | 0 | ~44 | ~23 | [1][2] |

| 0.8 | - | Vanishes | [2] | |

| up to 3 | Increases to ~100 | - | [2] | |

| up to 1.06 | - | Vanishes | [1] |

Experimental Protocols

This section details the methodologies for the synthesis of anhydrous NiBr₂ and the characterization of its magnetic properties.

Synthesis of Anhydrous NiBr₂ Single Crystals

High-quality single crystals of anhydrous NiBr₂ suitable for magnetic measurements can be synthesized via a vapor transport technique.

Procedure:

-

Starting Materials: High-purity anhydrous NiBr₂ powder (99.99%) is used as the starting material.

-

Ampoule Preparation: The anhydrous NiBr₂ powder is placed in a quartz ampoule inside a helium-filled glovebox to prevent hydration. The ampoule is then evacuated and sealed under vacuum.

-

Vapor Transport: The sealed ampoule is placed in a horizontal two-zone tube furnace. A temperature gradient is established, with the hot end (source) typically at 900°C and the cold end (growth zone) at 800°C.

-

Crystal Growth: The furnace is held at these temperatures for approximately five days, allowing the NiBr₂ to sublime and recrystallize at the colder end of the ampoule.

-

Cooling: After the growth period, the furnace is slowly cooled to room temperature over one day.

-

Crystal Harvesting: Plate-like single crystals with well-defined facets are harvested from the cold end of the ampoule. These crystals should be handled in an inert atmosphere to prevent degradation.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of materials.

Procedure:

-

Sample Preparation: A single crystal of anhydrous NiBr₂ is mounted on an aluminum holder. The crystal orientation is determined using a Laue camera.

-

Instrumentation: The experiment is performed on a two-axis or triple-axis neutron diffractometer equipped with a cryostat for low-temperature measurements.

-

Data Collection:

-

A neutron beam of a specific wavelength (e.g., 2.4 Å) is directed at the sample.

-

Diffraction patterns are collected at various temperatures, both above and below the magnetic transition temperatures (e.g., from 300 K down to 4 K).

-

To investigate the magnetic structure in an applied magnetic field, a cryomagnet can be used.

-

-

Data Analysis:

-

The collected diffraction data is analyzed using Rietveld refinement software (e.g., FullProf).

-

The magnetic propagation vector is determined from the position of the magnetic Bragg peaks that appear below the ordering temperatures.

-

The refinement of the magnetic peak intensities allows for the determination of the spin orientation and magnitude of the magnetic moments of the Ni²⁺ ions.

-

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is used to measure the magnetic susceptibility and magnetization of NiBr₂.

Procedure:

-

Sample Preparation: A small, well-characterized single crystal of NiBr₂ is mounted in a gelatin capsule or a straw, with its crystallographic axes aligned with respect to the applied magnetic field.

-

Instrumentation: A commercial SQUID magnetometer (e.g., Quantum Design MPMS) is used.

-

Magnetic Susceptibility Measurement:

-

The temperature dependence of the magnetic susceptibility (χ) is measured in both zero-field-cooled (ZFC) and field-cooled (FC) protocols.

-

A small DC magnetic field (e.g., 100 Oe) is applied.

-

Data is collected over a wide temperature range (e.g., 2 K to 300 K).

-

-

Magnetization Isotherms:

-

The magnetic field dependence of the magnetization (M-H curves) is measured at various constant temperatures, typically below the magnetic ordering temperatures.

-

The magnetic field is swept from a negative to a positive value (e.g., -5 T to 5 T).

-

-

Data Analysis:

-

The Néel and incommensurate transition temperatures are identified as anomalies in the temperature-dependent susceptibility curves.

-

The high-temperature paramagnetic susceptibility data is fitted to the Curie-Weiss law (χ = C / (T - θₚ)) to determine the effective magnetic moment and the paramagnetic Curie temperature.

-

Specific Heat Measurement

Specific heat measurements are crucial for identifying phase transitions and understanding the thermodynamics of the magnetic ordering.

Procedure:

-

Sample Preparation: A small, thin single crystal of NiBr₂ is attached to a sample platform using a minimal amount of thermal grease to ensure good thermal contact.

-

Instrumentation: A Physical Property Measurement System (PPMS) with a heat capacity option is typically used. The measurement is performed using a relaxation (time-constant) method.

-

Data Collection:

-

The heat capacity is measured as a function of temperature, typically from low temperatures (e.g., 2 K) to well above the magnetic transition temperatures (e.g., 100 K).

-

Measurements can be performed in zero magnetic field and in various applied magnetic fields to map out the magnetic phase diagram.

-

-

Data Analysis:

-

The magnetic phase transitions are identified as sharp peaks or anomalies in the specific heat versus temperature curve. The Néel temperature (Tₙ) is often associated with a lambda-like anomaly. The transition to the helimagnetic phase may appear as a smaller, sharper peak.

-

Visualization of Structures and Processes

The following diagrams, generated using the DOT language, illustrate the crystal and magnetic structures of anhydrous NiBr₂, as well as a typical experimental workflow for its magnetic characterization.

Conclusion

Anhydrous this compound stands out as a model system for studying complex magnetic phenomena in layered materials with triangular lattices. Its distinct magnetic phases, coupled with its sensitivity to external parameters like pressure, offer a rich playground for fundamental research. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate further investigations into the intriguing magnetic properties of NiBr₂ and to aid in the design and development of novel magnetic materials and devices.

References

Thermochemistry of Nickel(II) bromide decomposition

An In-depth Technical Guide on the Thermochemistry of Nickel(II) Bromide Decomposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NiBr₂), an inorganic compound with notable applications in catalysis and materials synthesis, exhibits distinct thermochemical behavior upon heating. Understanding the thermodynamics and kinetics of its decomposition is crucial for controlling reaction pathways, ensuring safety, and optimizing processes where NiBr₂ is utilized at elevated temperatures. This technical guide provides a comprehensive overview of the thermochemistry associated with the decomposition of this compound, including its fundamental thermodynamic properties, a proposed decomposition pathway, and a generalized experimental protocol for its analysis.

Thermochemical Data

The thermal stability and decomposition of a compound are fundamentally governed by its thermodynamic properties. The standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard molar entropy (S°) are key parameters that dictate the spontaneity and energy changes associated with chemical reactions. A summary of the available thermochemical data for solid this compound at standard conditions (298.15 K and 1 bar) is presented in Table 1.

Table 1: Standard Thermochemical Properties of this compound (NiBr₂(s))

| Property | Value | Reference(s) |

| Molar Mass | 218.50 g/mol | [1] |

| Melting Point | 963 °C (sublimes) | [2] |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -212.1 kJ/mol | [2] |

| -214 kJ/mol | [3] | |

| Standard Gibbs Free Energy of Formation (ΔfG°₂₉₈) | -201 kJ/mol | [3] |

| Standard Molar Entropy (S°₂₉₈) | 129 J/(mol·K) | [3] |

Thermal Decomposition Pathway

Upon heating, this compound undergoes decomposition, breaking down into its constituent elements or other simpler compounds. While detailed experimental studies specifically outlining the thermal decomposition of anhydrous NiBr₂ are not abundant in publicly accessible literature, the expected decomposition pathway can be inferred from the known chemical behavior of metal halides at high temperatures. When heated to decomposition, NiBr₂ is known to emit toxic bromide fumes.[1] This suggests a primary decomposition reaction as follows:

NiBr₂(s) → Ni(s) + Br₂(g)

This reaction represents the decomposition of solid this compound into solid nickel metal and bromine gas. The high melting point of NiBr₂ (963 °C), at which it also sublimes, indicates a significant thermal stability.[2] The decomposition is expected to occur at elevated temperatures, likely in a range comparable to other nickel halides, such as NiCl₂ which decomposes around 740 °C.[4]

It is important to note that this compound can exist in various hydrated forms (dihydrate, trihydrate, and hexahydrate).[2] If a hydrated form of NiBr₂ is heated, the initial mass loss will correspond to the dehydration process, which for the trihydrate occurs at approximately 200 °C, before the decomposition of the anhydrous salt at higher temperatures.[1]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of anhydrous this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA) with a high-temperature furnace.

-

High-purity inert gas supply (e.g., Nitrogen or Argon).

-

Analytical balance for sample preparation.

-

Alumina or platinum crucibles.

Procedure:

-

Sample Preparation: A small amount of anhydrous NiBr₂ powder (typically 5-10 mg) is accurately weighed into a clean, tared TGA crucible.

-

Instrument Setup:

-

The TGA furnace is purged with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous products.

-

A temperature program is set. A typical program would involve an initial isothermal hold at a low temperature (e.g., 30-40 °C) to allow the balance to stabilize, followed by a linear heating ramp to a final temperature above the expected decomposition point. A heating rate of 10 °C/min is common for such analyses.

-

-

Data Acquisition: The TGA instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the total mass loss.

Visualization of Thermochemical Principles

The logical relationship of the key thermochemical principles governing the decomposition of this compound can be visualized as follows:

Caption: Logical flow of NiBr₂ thermochemical decomposition.

Conclusion

The thermochemistry of this compound decomposition is characterized by its high thermal stability, with decomposition occurring at elevated temperatures to likely yield nickel metal and bromine gas. While specific experimental data on its decomposition kinetics are limited, the fundamental thermodynamic properties provide a solid basis for understanding its behavior. The generalized experimental protocol for TGA offers a practical framework for researchers to investigate the decomposition profile of NiBr₂ and similar inorganic materials. Further experimental studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) would be invaluable for elucidating the precise decomposition mechanism and identifying gaseous products.

References

A Comprehensive Technical Guide to Nickel(II) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Nickel(II) bromide, a key reagent in synthetic chemistry. It includes detailed experimental protocols and visual diagrams to support its application in research and development.

Core Chemical Properties and Identification

This compound, with the chemical formula NiBr₂, is an inorganic compound that exists as a yellow-brown anhydrous solid or in several hydrated forms.[1] The anhydrous material readily dissolves in water to form the blue-green hexahydrate.[1] It is recognized for its Lewis acid character, leading to its use in forming adducts with various Lewis bases.[1] This compound serves as a crucial precursor for catalysts in cross-coupling reactions and carbonylations.[1]

Physicochemical Data

The fundamental identification and physicochemical properties of anhydrous this compound are summarized below.

| Property | Value | References |

| CAS Number | 13462-88-9 | [2][3][4][5] |

| Molecular Weight | 218.50 g/mol | [2][3][4][6] |

| Linear Formula | NiBr₂ | [2][3] |

| EC Number | 236-665-0 | [2][3] |

| MDL Number | MFCD00011141 | [2][3] |

| Appearance | Yellow-brown solid (anhydrous) | [1] |

| Melting Point | 963 °C (lit.) | [3] |

Experimental Protocols

Synthesis of this compound-1,2-dimethoxyethane Complex (NiBr₂(dme))

A common and useful derivative of this compound is its complex with 1,2-dimethoxyethane (B42094) (dme), which enhances its solubility in organic solvents, making it a versatile starting material for various nickel complexes.

Objective: To synthesize NiBr₂(dme) from hydrated this compound by removing water and coordinating the dme ligand.[7]

Materials:

-

This compound trihydrate (NiBr₂·3H₂O)

-

Absolute ethanol (B145695)

-

1,2-dimethoxyethane (dme)

-

Distilled diethyl ether (Et₂O)

-

500 mL round-bottomed flask

-

Inert gas supply (e.g., nitrogen or argon)

-

Heating and stirring apparatus

-

Filtration apparatus

-

Cold bath (e.g., ethanol/liquid nitrogen)

-

Schlenk tube for storage

Procedure:

-

Degas a 500 mL round-bottomed flask with an inert gas.

-

Add 26.2 g (96.13 mmol) of NiBr₂·3H₂O and 60 mL of absolute ethanol to the flask.

-

Heat the mixture to 60°C and stir for 1 hour and 15 minutes. The solution should turn green.

-

Add 300 mL of 1,2-dimethoxyethane (dme) to the solid.

-

Increase the temperature to 85°C. The initial solid will begin to dissolve, and a salmon-colored precipitate will form.

-

Continue stirring the mixture at 85°C for an additional 1 hour and 30 minutes.

-

Cool the solution to -80°C using a cold bath.

-

Filter the cold solution to isolate the solid product.

-

Wash the collected solid three times with distilled diethyl ether (Et₂O) at room temperature.

-

Dry the resulting salmon-colored powder under vacuum.

-

Store the final product in a Schlenk tube under a nitrogen atmosphere.

Diagrams and Workflows

The following diagram illustrates the experimental workflow for the synthesis of the this compound-1,2-dimethoxyethane complex.

Caption: Synthesis workflow for NiBr₂(dme).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound 98 13462-88-9 [sigmaaldrich.com]

- 3. 臭化ニッケル(II) powder, ≥99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. strem.com [strem.com]

- 6. This compound | NiBr2 | CID 278492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Discovery and Synthesis of Nickel(II) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of Nickel(II) bromide (NiBr₂). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in various synthetic applications. The guide details the evolution of its preparation, from early qualitative methods to modern, controlled syntheses, and presents quantitative data, experimental protocols, and process workflows.

Historical Context and Discovery

While the precise moment of the first synthesis of this compound is not well-documented in historical chemical literature, its existence has been known since at least the early 20th century.[1] The discovery and use of nickel compounds are intrinsically linked to the isolation of elemental nickel by the Swedish chemist Axel Fredrik Cronstedt in 1751. Initially mistaken for a copper ore, the mineral was dubbed "kupfernickel," or "devil's copper," by German miners.

The 19th century saw significant advancements in the understanding of inorganic chemistry and the preparation of simple metal salts. The development of electroplating in the early 1800s spurred interest in various metal salts, including those of nickel, for their potential in creating protective and decorative coatings. While early work focused on nickel sulfates and chlorides, the synthesis of bromides would have followed similar principles of reacting the metal, its oxide, or carbonate with the corresponding acid.

The broader context of transition metal halide chemistry, which saw significant exploration in the late 19th and early 20th centuries, provides the backdrop for the formal characterization and systematic synthesis of this compound.

Physicochemical Properties

This compound is an inorganic compound that exists in several forms, primarily as the anhydrous salt (NiBr₂) and various hydrates, most commonly the hexahydrate (NiBr₂·6H₂O). The physical and chemical properties of these forms differ significantly, influencing their applications and the methods required for their synthesis and handling.

| Property | Anhydrous this compound (NiBr₂) | This compound Hexahydrate (NiBr₂·6H₂O) |

| Molar Mass | 218.50 g/mol | 326.59 g/mol |

| Appearance | Yellow-brown to orange-brown crystalline solid | Green crystalline solid |

| Melting Point | 963 °C (sublimes) | Decomposes upon heating |

| Density | 5.098 g/cm³ | 2.13 g/cm³ |

| Solubility in Water | Readily soluble | Readily soluble |

| Hygroscopicity | Highly hygroscopic | Deliquescent |

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main approaches: the preparation of its hydrated forms from aqueous solutions and the synthesis of the anhydrous salt.

Synthesis of Hydrated this compound

The most common laboratory and industrial method for preparing hydrated this compound involves the reaction of a nickel(II) salt, such as nickel(II) carbonate or nickel(II) oxide, with hydrobromic acid.

3.1.1 Experimental Protocol: From Nickel(II) Carbonate and Hydrobromic Acid

This method is widely used due to the clean reaction, which produces carbon dioxide as the only gaseous byproduct.

Reaction: NiCO₃(s) + 2HBr(aq) → NiBr₂(aq) + H₂O(l) + CO₂(g)

Procedure:

-

To a stirred solution of 48% hydrobromic acid, slowly add stoichiometric amounts of nickel(II) carbonate powder in small portions to control the effervescence.

-

Continue stirring until the cessation of CO₂ evolution and the complete dissolution of the nickel carbonate.

-

Gently heat the resulting green solution to concentrate it, promoting the crystallization of this compound hexahydrate upon cooling.

-

Isolate the green crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any excess acid.

-

Dry the crystals in a desiccator over a suitable drying agent.

Quantitative Data:

While specific yields can vary based on the scale and precise conditions, this method generally proceeds with high efficiency.

| Starting Material (NiCO₃) | Reagent (48% HBr) | Product | Theoretical Yield |

| 11.87 g (0.1 mol) | ~42 mL (0.2 mol) | NiBr₂·6H₂O | 32.66 g |

Synthesis of Anhydrous this compound

Anhydrous this compound is crucial for applications requiring water-free conditions, such as in organometallic synthesis. The primary methods for its preparation are the dehydration of hydrated this compound and the direct bromination of nickel metal.

3.2.1 Experimental Protocol: Dehydration of this compound Hexahydrate

A straightforward method for obtaining the anhydrous salt involves the removal of water from the hexahydrate. Simple heating in air can lead to the formation of nickel oxide, so the process is typically carried out under specific conditions. A patented method describes an effective azeotropic distillation approach.

Procedure (Azeotropic Dehydration):

-

Place this compound hexahydrate in a round-bottom flask equipped with a Dean-Stark apparatus or a similar water separation device.

-

Add a non-aqueous solvent that forms an azeotrope with water, such as toluene (B28343) or n-hexane.

-

Heat the mixture to reflux. The water from the hydrate (B1144303) will be removed as an azeotrope with the solvent and collected in the separator.

-

Continue the reflux until no more water is collected.

-

After cooling, the anhydrous this compound can be isolated by filtration or by removal of the solvent under reduced pressure.

-

Further drying in a vacuum oven is recommended to ensure complete removal of residual solvent and water.

Quantitative Data from Patent CN111453780A:

| Starting Material (NiBr₂·6H₂O) | Solvent | Reflux Time | Final Product (NiBr₂) | Calculated Yield |

| 300 g | 900 mL n-hexane | 5 hours | 180 g | 90.1% |

| 1.2 kg | 3.5 L toluene | 8 hours | 760 g | 94.9% |

| 3.2 kg | 8 L toluene | 10 hours | 2.04 kg | 95.5% |

3.2.2 Experimental Protocol: Direct Bromination of Nickel Metal

This method involves the direct reaction of elemental nickel with bromine gas at elevated temperatures and is suitable for producing high-purity anhydrous this compound.

Reaction: Ni(s) + Br₂(g) → NiBr₂(s)

Procedure:

-

Place high-purity nickel powder or foil in a quartz tube within a tube furnace.

-

Pass a stream of dry nitrogen or argon gas through the tube to create an inert atmosphere.

-

Heat the furnace to a temperature between 500-700 °C.

-

Introduce a controlled flow of bromine vapor, carried by the inert gas stream, over the heated nickel.

-

The yellow-brown anhydrous this compound will form as a crystalline solid.

-

After the reaction is complete, cool the furnace to room temperature under the inert gas stream before collecting the product.

Experimental Workflows

The following diagrams illustrate the logical flow of the key synthesis protocols described above.

Caption: Workflow for the synthesis of hydrated this compound.

Caption: Workflow for the synthesis of anhydrous this compound via dehydration.

Caption: Workflow for the direct synthesis of anhydrous this compound.

Purity Analysis

Ensuring the purity of this compound is critical for its application in sensitive chemical reactions. Several analytical techniques can be employed to determine the nickel content and identify impurities.

-

Gravimetric Analysis: Nickel can be quantitatively precipitated from a solution as nickel dimethylglyoximate. The red precipitate is then filtered, dried, and weighed to determine the nickel content with high accuracy.

-

Titration: The bromide content can be determined by titration with a standardized silver nitrate (B79036) solution. The nickel content can be determined by complexometric titration with EDTA.

-

Spectrophotometry: The concentration of nickel(II) ions in a solution can be determined using UV-Vis spectrophotometry by forming a colored complex with a suitable chelating agent.

-

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) Spectroscopy: These highly sensitive techniques are used to determine the concentration of nickel and other metallic impurities, even at trace levels.

Applications in Research and Development

While not a therapeutic agent itself, this compound is a valuable reagent and catalyst in organic synthesis, which is a cornerstone of drug discovery and development. Its primary roles include:

-

Cross-Coupling Reactions: Anhydrous this compound is a precursor to various nickel(0) catalysts used in important carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Negishi, and Buchwald-Hartwig couplings. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

-

Lewis Acid Catalysis: The Lewis acidic nature of NiBr₂ allows it to catalyze a range of organic transformations.

-

Precursor to Organometallic Complexes: It serves as a starting material for the synthesis of a wide variety of nickel-based organometallic complexes with diverse reactivity and applications in catalysis.

The synthesis of high-purity, well-characterized this compound is, therefore, a critical enabling step for advancing research in synthetic organic chemistry and, by extension, the development of new therapeutics.

References

A Comprehensive Technical Guide to the Coordination Chemistry of Nickel(II) Bromide Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of Nickel(II) bromide complexes. Nickel(II), with its d⁸ electron configuration, exhibits a remarkable diversity in coordination geometries, including octahedral, tetrahedral, and square planar arrangements, each with distinct spectroscopic and magnetic properties. This document details the synthesis, structural characterization, and physicochemical properties of Ni(II) bromide complexes with a variety of ligand systems, including nitrogen, phosphorus, and oxygen donors. Emphasis is placed on providing clear, quantitative data through structured tables, detailed experimental protocols for key synthetic and analytical methods, and visualizations of fundamental concepts and reaction pathways. This guide is intended to be a valuable resource for researchers in inorganic chemistry, materials science, and catalysis, particularly those involved in the development of novel catalysts and functional materials.

Introduction

The coordination chemistry of Nickel(II) has long been a subject of intense research due to the element's ability to form complexes with diverse geometries and spin states. The bromide anion, as a coordinating or counter-ion, plays a significant role in influencing the structural and electronic properties of these complexes. Anhydrous this compound (NiBr₂) is a yellow-brown solid that readily dissolves in water to form the blue-green hexahydrate, [Ni(H₂O)₆]Br₂.[1] The anhydrous form possesses Lewis acid characteristics and serves as a versatile precursor for the synthesis of a wide array of nickel complexes.[1]

The coordination sphere of the Ni(II) ion in these complexes is highly dependent on the nature of the ancillary ligands. This guide will systematically review the coordination chemistry of Ni(II) bromide complexes, categorized by the donor atoms of the coordinating ligands.

Synthesis of this compound Complexes

A common and versatile starting material for the synthesis of various this compound complexes is the 1,2-dimethoxyethane (B42094) (dme) adduct, [NiBr₂(dme)]. The lability of the dme ligand allows for its facile displacement by a wide range of other ligands.[2]

Experimental Protocol: Synthesis of [NiBr₂(dme)]

This protocol describes the synthesis of the [NiBr₂(dme)] complex from hydrated this compound.

Materials:

-

This compound trihydrate (NiBr₂·3H₂O)

-

Absolute ethanol

-

1,2-dimethoxyethane (dme)

-

Diethyl ether (Et₂O)

-

Round-bottomed flask (500 mL)

-

Heating mantle with magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Filtration apparatus

-

Cold bath (e.g., ethanol/liquid nitrogen)

Procedure:

-

In a 500 mL round-bottomed flask, degassed with an inert gas, add NiBr₂·3H₂O (26.2 g, 96.13 mmol) and 60 mL of absolute ethanol.

-

Heat the mixture to 60°C and stir for 1 hour and 15 minutes. The solution should turn green.

-

Add 300 mL of 1,2-dimethoxyethane (dme) to the solid.

-

Increase the temperature to 85°C. The initial solid will begin to dissolve, and a salmon-colored precipitate will form.

-

Continue stirring the mixture at 85°C for an additional 1 hour and 30 minutes.

-

Cool the solution to -80°C using a cold bath.

-

Filter the cold solution to isolate the solid product.

-

Wash the collected solid three times with distilled diethyl ether (Et₂O) at room temperature.

-

Dry the product under vacuum.

General Synthesis of Ligated this compound Complexes

The [NiBr₂(dme)] complex is a convenient precursor for the synthesis of a variety of other nickel complexes through ligand exchange reactions.

dot

Caption: General workflow for the synthesis and characterization of Ni(II) bromide complexes.

Structural Characterization

The coordination geometry of Ni(II) bromide complexes is highly variable and is primarily influenced by the steric and electronic properties of the ancillary ligands. Common geometries include octahedral, tetrahedral, and square planar.

Octahedral Complexes

Six-coordinate octahedral geometry is common for Ni(II) complexes, especially with smaller, less sterically demanding ligands or when water molecules are present in the coordination sphere. For instance, the hexahydrate of nickel bromide features isolated trans-[NiBr₂(H₂O)₄] molecules.[1] The anhydrous form of NiBr₂ adopts a cadmium chloride structure with each Ni²⁺ ion in an octahedral environment of six bromide ions, with Ni-Br bond lengths ranging from 2.52 to 2.58 Å.[1]

Tetrahedral Complexes

Four-coordinate tetrahedral geometry is often observed with bulky ligands that sterically prevent the formation of higher coordination number complexes. For example, the reaction of [NiBr₂(dme)] with bis(pyrazolyl)methane ligands leads to the formation of tetrahedral [NiBr₂{RCH(3,5-Me₂pz)₂}] complexes.[3]

Square Planar Complexes

Four-coordinate square planar geometry is typically adopted by Ni(II) with strong-field ligands, leading to a low-spin, diamagnetic complex. The synthesis of Ni(II) complexes with tetraaza macrocyclic ligands has been shown to result in square planar geometries.[4]

Tabulated Crystallographic Data

The following table summarizes key structural parameters for a selection of this compound complexes.

| Complex | Ligand Donor Atoms | Coordination Geometry | Ni-Br Bond Length (Å) | Ni-Ligand Bond Length (Å) | Reference(s) |

| Anhydrous NiBr₂ | Br | Octahedral | 2.52 - 2.58 | N/A | [1] |

| [NiBr₂{RCH(3,5-Me₂pz)₂}] (R=CH₂Ph) | N, N | Tetrahedral | - | - | [3] |

| [Ni(Et₂en)₂]Br₂ | N, N, N, N | Square Planar | Not coordinated | - | [5] |

| [NiBr₂(3,5-lut)₄] | N, N, N, N | Octahedral | - | - | [6][7] |

| [NiBr₂(PPh₃)₂] | P, P | Tetrahedral | - | - | [3][8] |

Note: Specific bond lengths for all complexes were not available in the search results.

Spectroscopic Properties

UV-Visible spectroscopy is a powerful tool for elucidating the coordination geometry of Ni(II) complexes. The d-d electronic transitions are sensitive to the ligand field environment.

Octahedral Complexes

Octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions. However, often only two are observed in the typical UV-Vis range (350-800 nm). For example, the complex [Ni(Et₂en)₂Cl₂]·2H₂O shows peaks at 671.00 nm and 398.00 nm, corresponding to the ³A₂g → ³T₁g(F) and ³A₂g → ³T₁g(P) transitions, respectively.[9]

Tetrahedral Complexes

Tetrahedral Ni(II) complexes also show characteristic d-d transitions, though they are generally more intense than those of octahedral complexes due to the lack of inversion symmetry.

Square Planar Complexes

Square planar Ni(II) complexes are typically diamagnetic and often exhibit a single, more intense d-d absorption band in the visible region.

Tabulated Spectroscopic Data

| Complex | Coordination Geometry | λmax (nm) | Assignment | Reference(s) |

| [Ni(Et₂en)₂Cl₂]·2H₂O | Octahedral | 671, 398 | ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) | [9] |

| [Ni(Et₂en)₂(NCS)₂] | Octahedral | 581.5, 368 | ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) | [9] |

| Octahedral Ni(II) Schiff Base | Octahedral | 627-672 | ³A₂g → ³T₁g(F) | |

| Square Planar Ni(II) Schiff Base | Square Planar | 436-472 | ¹A₁g → ¹B₁g |

Magnetic Properties

The magnetic properties of Ni(II) complexes are a direct consequence of their electronic structure and coordination geometry.

dot

Caption: Relationship between coordination geometry and magnetic properties of Ni(II) complexes.

High-Spin and Low-Spin Complexes

Nickel(II) is a d⁸ ion. In an octahedral or tetrahedral ligand field, the d-orbitals are split in such a way that there are two unpaired electrons, resulting in paramagnetic complexes.[5] The magnetic moment for octahedral complexes is typically in the range of 2.83 - 3.4 B.M., while for tetrahedral complexes, it is slightly higher, around 3.5 - 4.2 B.M.[5] In a square planar geometry, the d-orbital splitting is more significant, leading to the pairing of all electrons and resulting in diamagnetic complexes.[5]

Tabulated Magnetic Data

| Complex | Coordination Geometry | Magnetic Moment (μeff, B.M.) | Reference(s) |

| Ni(II) 2,3-dimethoxybenzoate | Octahedral | 3.30 | [10] |

| Ni(II) 3,5-dimethoxybenzoate | Octahedral | 3.35 | [10] |

| [Ni(MPQS)₂Br₂] | Octahedral | 3.07 | [5] |

| [Ni(MPQT)₂Br₂] | Octahedral | 3.11 | [5] |

| Tetrahedral Ni(II) Complexes | Tetrahedral | 3.5 - 4.2 | [5] |

| Square Planar Ni(II) Complexes | Square Planar | Diamagnetic (≈ 0) | [5] |

Reactivity and Catalytic Applications

This compound complexes have emerged as cost-effective and efficient catalysts for a variety of organic transformations, most notably carbon-carbon bond-forming cross-coupling reactions.

Suzuki-Miyaura Coupling

Nickel bromide itself, as well as its complexes, can catalyze the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.[11] The reaction is believed to proceed through a Ni(0)/Ni(II) catalytic cycle.

Heck Coupling

Imino-pyridyl this compound complexes have been shown to be effective catalysts for the Heck coupling reaction of iodobenzene (B50100) and bromobenzene (B47551) with methyl acrylate.[12]

Catalytic Cycle for Suzuki-Miyaura Coupling

dot

Caption: Catalytic cycle of Nickel-catalyzed Suzuki-Miyaura coupling.[13][14][15]

Conclusion

The coordination chemistry of this compound is rich and varied, offering a fascinating platform for fundamental studies and practical applications. The ability of Ni(II) to adopt multiple coordination geometries with distinct spectroscopic and magnetic signatures makes it a versatile metal center for the design of functional molecules. The utility of Ni(II) bromide complexes as catalysts in cross-coupling reactions highlights their importance in modern synthetic chemistry. Further research into novel ligand designs and detailed mechanistic studies will undoubtedly continue to expand the scope and utility of these remarkable compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. repo.journalnx.com [repo.journalnx.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Magneto-structural Correlations in Ni2+–Halide···Halide–Ni2+ Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lab Report on Preparation and Magnetic Properties of some Ni(II) Complexes [art-xy.com]

- 10. scielo.br [scielo.br]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Iminopyridine-Based Cobalt(II) and Nickel(II) Complexes: Synthesis, Characterization, and Their Catalytic Behaviors for 1,3-Butadiene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. groups.chem.cmu.edu [groups.chem.cmu.edu]

- 15. Mechanism of Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides. | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Lewis Acid Character of Nickel(II) Bromide (NiBr₂) in Chemical Reactions

Abstract